molecular formula C10H6ClNO2S B1353462 2-(4-Chlorophenyl)thiazole-5-carboxylic acid CAS No. 205692-14-4

2-(4-Chlorophenyl)thiazole-5-carboxylic acid

Cat. No. B1353462
M. Wt: 239.68 g/mol
InChI Key: FFRNLQBUDMCWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)thiazole-5-carboxylic acid (2-CPCA) is a compound that has been widely studied due to its potential applications in various scientific research areas. It is a small molecule with a molecular weight of 208.6 g/mol and a melting point of 216-218 °C. 2-CPCA has been found to be a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This makes 2-CPCA a promising compound for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, 2-CPCA has been shown to have neuroprotective and anti-cancer properties.

Scientific Research Applications

1. Biological Activities

2-(4-Chlorophenyl)thiazole-5-carboxylic acid and its derivatives exhibit significant biological activities. Organotin(IV) carboxylates derived from 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid, a closely related compound, have been studied for their antibacterial and antifungal properties, indicating potential applications in developing new antimicrobial agents (Ali et al., 2002). Additionally, certain derivatives of 2-(4-chlorophenyl)thiazole-5-carboxylic acid have been synthesized and evaluated for their anticancer activity against various cell lines, suggesting their use in cancer research and therapy (Cai et al., 2016).

2. Synthesis and Chemical Properties

The compound and its derivatives are also of interest in the field of synthetic organic chemistry. Studies on the synthesis of these compounds, such as chloro-2-oxo-butyric acid ethyl ester, which is an important intermediate in synthesizing thiazole carboxylic acids, contribute to the development of efficient synthetic methods for potentially biologically active compounds (Yuanbiao et al., 2016). Moreover, the photochemical behavior of related compounds under irradiation has been investigated, providing insights into their chemical properties and potential applications in photochemistry (Suzuki et al., 1976).

3. Corrosion Inhibition

In the field of materials science, certain thiazole derivatives, including those related to 2-(4-chlorophenyl)thiazole-5-carboxylic acid, have been studied for their corrosion inhibition properties. These studies are crucial for understanding how these compounds can protect metals like iron from corrosion, which has practical applications in various industries (Kaya et al., 2016).

4. Drug Delivery Systems

In pharmaceutical research, thiazole derivatives have been explored for enhancing drug delivery. For instance, gold nanoparticles stabilized with a complex containing a related thiazole compound have been investigated as novel systems for drug transport. This research highlights the potential of these compounds in improving drug solubility and stability, and in developing new drug delivery systems (Asela et al., 2017).

properties

IUPAC Name

2-(4-chlorophenyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)9-12-5-8(15-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRNLQBUDMCWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445102
Record name 2-(4-Chlorophenyl)thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)thiazole-5-carboxylic acid

CAS RN

205692-14-4
Record name 2-(4-Chlorophenyl)thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)thiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)thiazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenyl)thiazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenyl)thiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenyl)thiazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorophenyl)thiazole-5-carboxylic acid

Citations

For This Compound
1
Citations
PN Premnath - 2014 - scholarcommons.sc.edu
Inhibition of CDK2 activity in G1 and S phases of the cell cycle can promote selective apoptosis of cancer cells through the E2F1 pathway. Currently available CDK inhibitors target the …
Number of citations: 5 scholarcommons.sc.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.